N,N-Dimethylbenzylamine
Overview
Description
Synthesis Analysis
Recent studies have focused on innovative methods for the synthesis of N,N-Dimethylbenzylamine derivatives and related compounds. For instance, a practical synthesis has been described for N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine and its analogs, showcasing the efficiency of these compounds in derivatization detectable by mass spectrometry, akin to Sanger's reagent for amino acid derivatization (Liu & Sayre, 2004). Additionally, indirect ortho functionalization of substituted toluenes through ortho olefination of N,N-dimethylbenzylamines has been developed, revealing the role of acidity in reaction conditions for regioselective transformations (Cai et al., 2007).
Molecular Structure Analysis
The molecular structure of N,N-Dimethylbenzylamine and its derivatives has been extensively studied to understand its reactivity and interaction with various substrates. Key studies include the examination of its role as a substrate for ruthenium-catalyzed C-H (thio)amidation, where insertion reactions and the catalytic process have been analyzed through mass spectrometry and density functional theory calculations (Altalhi et al., 2021).
Chemical Reactions and Properties
N,N-Dimethylbenzylamine participates in a variety of chemical reactions, serving as a critical component in the synthesis of complex molecules. For example, its use in palladium-catalyzed ortho carbonylation highlights its utility in introducing functional groups adjacent to the nitrogen atom, facilitating the synthesis of ortho-methyl benzoate derivatives (Li et al., 2010). Furthermore, its application in the synthesis of serotonin transporter ligands underscores its importance in medicinal chemistry for the development of diagnostic tools (Jarkas et al., 2008).
Physical Properties Analysis
The physical properties of N,N-Dimethylbenzylamine, such as boiling point, melting point, and solubility, are crucial for its application in various chemical syntheses. Research focusing on the synthesis conditions, like the acid-catalyzed synthesis from benzylamine and methanol, provides insight into the optimal conditions for its production and use in further chemical processes (Nandi et al., 2007).
Chemical Properties Analysis
The chemical properties of N,N-Dimethylbenzylamine, including its reactivity, catalytic activity, and role in synthesis reactions, are integral to its widespread use in organic chemistry. Its effectiveness as an organocatalyst in the synthesis of dihydropyrano[3,2-c]chromene derivatives highlights its catalytic versatility and efficiency in promoting multicomponent condensation reactions (Kiyani & Jalali, 2016).
Scientific Research Applications
Curing Agents : Fryauf, Strehmel, and Fedtke (1993) noted that N,N-dimethylbenzylamine can accelerate the reaction of glycidyl ethers with primary aromatic amines, useful in preventing etherification and homopolymerization (Fryauf et al., 1993).
Catalysis in Chemical Reactions : Altalhi et al. (2021) found that N,N-dimethylbenzylamine is an inefficient substrate for ruthenium-catalyzed C-H (thio)amidation, compared to other methods (Altalhi et al., 2021).
Organic Synthesis : Li, Cai, and Shi (2010) developed a method for regioselective carbonylation of N,N-dimethylbenzylamines, which is useful in synthesizing variolaric acid fragments (Li, Cai, & Shi, 2010).
Peptide Sequencing : Fu and Li (2005) demonstrated the use of N-terminal isotopic dimethylation for de novo sequencing of neuropeptides, revealing distinct fragmentation patterns not previously reported (Fu & Li, 2005).
Thermal Decomposition Studies : Farooq and Iqbal (1999) observed that N,N-dimethylbenzylamine complexes with various metals show distinct thermal decomposition patterns, indicating potential applications in different fields (Farooq & Iqbal, 1999).
Complex Formation and Reaction : Yamamoto and Yamazaki (1980) studied the reactions of N,N-dimethylbenzylamine complex of palladium(II) with isocyanides, leading to the formation of N,N-dimethyl(o-aminoacyl)benzylamine (Yamamoto & Yamazaki, 1980).
Organolithium Chemistry : Viswanathan and Wilkie (1973) explored the organolithium derivatives of dimethylbenzylamines, revealing lithiation at the ortho position and potential applications in lithium-nitrogen interactions (Viswanathan & Wilkie, 1973).
Nitrogen Ylides Generation : Zotto et al. (2000) found that the complex [RuCl(5-C5H5)(PPh3)2] is highly catalytic in generating nitrogen ylides from tertiary amines and α-diazo ketones (Zotto et al., 2000).
Oxygenation of Cyclopalladated Derivatives : Koten et al. (2010) showed the oxygenation of cyclopalladated N,N-dimethylbenzylamine derivatives with tert-butyl hydroperoxide, indicating potential applications in organic synthesis (Koten et al., 2010).
Enzymatic Studies : Hsu and Mandell (1973) identified multiple N-methyltransferases in rat brain specific for aromatic alkylamines, suggesting potential for enzymatic N-methylation studies (Hsu & Mandell, 1973).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBDWLFCJWSEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N, Array | |
Record name | BENZYLDIMETHYLAMINE | |
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Record name | BENZYLDIMETHYLAMINE | |
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Related CAS |
1875-92-9 (hydrochloride) | |
Record name | N,N-Dimethylbenzylamine | |
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DSSTOX Substance ID |
DTXSID8021854 | |
Record name | N,N-Dimethylbenzylamine | |
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Molecular Weight |
135.21 g/mol | |
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Physical Description |
Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | Benzenemethanamine, N,N-dimethyl- | |
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Record name | N-Benzyl dimethylamine | |
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Record name | BENZYLDIMETHYLAMINE | |
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Boiling Point |
357.8 °F at 760 mmHg (USCG, 1999), 180 °C | |
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Flash Point |
140 °F, 57 °C o.c. | |
Record name | N-Benzyl dimethylamine | |
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Record name | BENZYLDIMETHYLAMINE | |
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Solubility |
Solubility in water, g/100ml: 1.2 (moderate) | |
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Density |
0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9 | |
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Record name | BENZYLDIMETHYLAMINE | |
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Vapor Pressure |
0.58 [mmHg] | |
Record name | N-Benzyl dimethylamine | |
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Product Name |
N,N-Dimethylbenzylamine | |
CAS RN |
103-83-3, 28262-13-7 | |
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Record name | N,N-Dimethylbenzylamine | |
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Record name | N,N-Dimethylbenzylamine | |
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Record name | Benzenemethanamine, dimethyl- | |
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Record name | N,N-DIMETHYLBENZYLAMINE | |
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Record name | Benzyldimethylamine | |
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Melting Point |
-103 °F (USCG, 1999), -75 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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